molecular formula C5H3BrClFN2 B13574656 5-Bromo-2-chloro-3-fluoropyridin-4-amine

5-Bromo-2-chloro-3-fluoropyridin-4-amine

Cat. No.: B13574656
M. Wt: 225.44 g/mol
InChI Key: PJYXQFXKMYJPFD-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-fluoropyridin-4-amine is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-fluoropyridin-4-amine can be achieved through various methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 2-chloro-3-fluoropyridine, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the desired product formation. The use of advanced catalytic systems and purification techniques is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-fluoropyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various amines, ethers, or thiols, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-chloro-3-fluoropyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-fluoropyridin-4-amine involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity and allows it to participate in various biochemical pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-fluoropyridin-2-amine
  • 5-Bromo-4-fluoropyridin-2-amine
  • 2-Bromo-5-fluoropyridine

Uniqueness

5-Bromo-2-chloro-3-fluoropyridin-4-amine is unique due to the specific arrangement of halogen atoms on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H3BrClFN2

Molecular Weight

225.44 g/mol

IUPAC Name

5-bromo-2-chloro-3-fluoropyridin-4-amine

InChI

InChI=1S/C5H3BrClFN2/c6-2-1-10-5(7)3(8)4(2)9/h1H,(H2,9,10)

InChI Key

PJYXQFXKMYJPFD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)F)N)Br

Origin of Product

United States

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